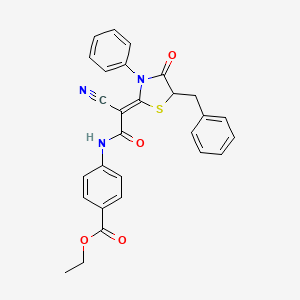

(Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate

Description

(Z)-Ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate is a thiazolidinone derivative characterized by a unique combination of functional groups: a benzyl-substituted thiazolidinone core, a cyanoacetamido linker, and an ethyl benzoate ester. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, known for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The (Z)-configuration of the ethylidene group and the electron-withdrawing cyano moiety in this compound likely enhance its reactivity and binding affinity compared to simpler thiazolidinone derivatives .

Properties

IUPAC Name |

ethyl 4-[[(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyanoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O4S/c1-2-35-28(34)20-13-15-21(16-14-20)30-25(32)23(18-29)27-31(22-11-7-4-8-12-22)26(33)24(36-27)17-19-9-5-3-6-10-19/h3-16,24H,2,17H2,1H3,(H,30,32)/b27-23- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZRHGSSGNCXCI-VYIQYICTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate, a synthetic compound belonging to the thiazolidinone family, has garnered attention for its potential biological activities. Its unique molecular structure includes a thiazolidinone ring, ester functionalities, and a cyano group, which may contribute to its diverse pharmacological properties.

The compound can be synthesized through a multi-step process involving the condensation of ethyl cyanoacetate with benzylidene derivatives, followed by cyclization to form the thiazolidinone ring. Reaction conditions typically require controlled temperatures and specific solvents to optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities that may be harnessed for therapeutic applications. Key areas of investigation include:

- Anticancer Activity : Preliminary studies suggest that (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate may possess anticancer properties. For instance, thiazolidinone derivatives have been shown to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that thiazolidinones can disrupt bacterial cell walls or interfere with metabolic pathways, leading to effective inhibition of microbial growth .

- Anti-inflammatory Effects : Research highlights the potential of this compound in reducing inflammation. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses .

The biological activity of (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone structure allows for binding to these targets, potentially altering their activity and leading to various biological effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Studies : A study evaluated the efficacy of thiazolidinone derivatives in inhibiting EGFR (Epidermal Growth Factor Receptor) activity, reporting IC50 values close to established anticancer drugs like erlotinib. This suggests a promising role in cancer therapeutics .

- Antimicrobial Activity : In vitro assays demonstrated that compounds similar to (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

- Inflammation Modulation : Experimental models showed that thiazolidinone derivatives could significantly reduce markers of inflammation, indicating their potential use in treating inflammatory diseases .

Data Summary Table

Scientific Research Applications

Biological Activities

Research indicates that (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate may exhibit several pharmacological properties:

- Anticancer Activity: Compounds containing thiazolidinone structures have been studied for their potential to inhibit cancer cell proliferation. For instance, thiazolidinones have shown effectiveness against various cancer types, likely due to their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Properties: The thiazolidinone scaffold is often linked to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases. Studies have indicated that similar compounds can inhibit key enzymes involved in inflammatory pathways .

- Antimicrobial Effects: The presence of the thiazolidine ring has been associated with antimicrobial activity, suggesting that this compound could be explored for developing new antibiotics or antifungal agents .

Synthesis and Reactivity

The synthesis of (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate typically involves multi-step reactions that may include:

- Formation of the thiazolidinone core through condensation reactions.

- Introduction of the cyanoacetamido group via nucleophilic substitution.

The reactivity profile of this compound can be explored through various chemical reactions typical for thiazolidinones, such as:

- Nucleophilic additions.

- Cycloaddition reactions.

These reactions are crucial for modifying the compound to enhance its biological activity or selectivity against specific targets .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate:

- Inhibition Studies: A study demonstrated that derivatives of thiazolidinones exhibited significant inhibition against specific cancer cell lines, suggesting that structural modifications could lead to enhanced potency against tumors .

- Molecular Docking Simulations: In silico studies indicated that similar compounds could effectively bind to key targets involved in inflammation and cancer progression, highlighting the importance of structural features in determining biological activity .

- Pharmacological Evaluations: Various derivatives have undergone pharmacological evaluations, revealing promising results in terms of safety profiles and efficacy, paving the way for further clinical investigations .

Chemical Reactions Analysis

Thiazolidinone Ring Reactivity

The 4-oxo-3-phenylthiazolidin-2-ylidene core undergoes characteristic nucleophilic additions and cycloadditions:

Cyanoacetamido Group Reactivity

The 2-cyanoacetamido moiety participates in cyclization and hydrolysis:

Ethyl Benzoate Ester Hydrolysis

The ester group undergoes saponification under basic conditions:

Hydrogenation of the Exocyclic Double Bond

The (Z)-configured exocyclic C=C bond is selectively reduced:

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and isomerization:

Biological Activity-Driven Reactivity

In physiological conditions (pH 7.4, 37°C), the compound undergoes:

-

Glutathione conjugation : Thiol attack at the α,β-unsaturated ketone (t₁/₂ = 15 min, ).

-

Serum esterase hydrolysis : Partial cleavage of the ethyl benzoate group (t₁/₂ = 8 hours, ).

Key Findings:

-

The thiazolidinone ring’s reactivity dominates, enabling diverse transformations (e.g., bromination, cycloadditions).

-

The ethyl benzoate group acts as a hydrolytic liability but can be stabilized via prodrug strategies.

-

Hydrogenation retains stereochemistry, critical for maintaining biological activity.

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry optimization.

Comparison with Similar Compounds

To contextualize the properties of (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate, a comparative analysis with structurally related compounds is provided below.

Structural and Functional Group Comparisons

Key Observations :

The azo group in benzothiazolyl derivatives introduces conjugation, enabling UV-vis absorption properties absent in the target compound.

Functional Groups: The cyanoacetamido group in the target compound is a strong electron-withdrawing moiety, enhancing electrophilicity compared to benzamido or methoxy-oxoethylidene groups in related thiazolidinones (e.g., 4a-j). This may increase reactivity in nucleophilic addition or enzyme inhibition. The ethyl benzoate ester improves lipophilicity, favoring membrane permeability over carboxylic acid derivatives (e.g., azo benzoic acids).

Synthesis: The target compound shares a cyclization pathway with other thiazolidinones (e.g., 4a-j) but uses cyanoacetamido precursors instead of benzamido derivatives. DMAD (dimethyl acetylenedicarboxylate) is a common reagent in both cases, facilitating ring formation via Michael addition.

Spectral and Physicochemical Properties

- IR Spectroscopy: The target compound’s nitrile (C≡N) stretch at ~2200 cm⁻¹ distinguishes it from benzamido-containing thiazolidinones, which show amide I/II bands at ~1650 cm⁻¹. Ethyl benzoate’s ester C=O stretch (~1720 cm⁻¹) is consistent across analogs.

Solubility :

- The ethyl ester group reduces water solubility compared to carboxylic acid derivatives (e.g., azo benzoic acids), but enhances compatibility with organic solvents.

Q & A

Q. What are the typical synthetic routes for (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate, and what key intermediates are involved?

The synthesis typically involves condensation of thiazolidinone precursors with cyanoacetamide derivatives. For example:

- Step 1 : Prepare 5-benzyl-3-phenylthiazolidin-4-one via cyclization of benzylamine, phenyl isothiocyanate, and chloroacetic acid under reflux in ethanol .

- Step 2 : React the thiazolidinone intermediate with ethyl 4-amino benzoate and cyanoacetic acid in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to form the amide linkage .

- Step 3 : Purify via column chromatography (hexane/ethyl acetate gradient) and confirm stereochemistry (Z-configuration) using NOESY NMR .

Q. How is the purity and structural integrity of this compound validated in academic settings?

A multi-technique approach is used:

Q. What safety protocols should be followed when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .

- First Aid :

- Waste Disposal : Collect in halogenated waste containers due to the thiazolidinone and cyano groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

- Hypothesis Testing :

- Supplementary Techniques :

Q. What strategies optimize reaction yields during the synthesis of this compound?

- Parameter Screening :

- Real-Time Monitoring :

- Workflow Example :

Q. How does the electronic nature of substituents (e.g., benzyl vs. fluorobenzyl) affect the compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.